1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)-
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Overview
Description
1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- is an organic compound with a complex structure that includes a propanone backbone, a cyclohexenyl group, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and subsequent functional group transformations to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(1-cyclohexen-1-yl)-2-hydroxy-1-phenyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can
Properties
CAS No. |
350845-63-5 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2S)-3-(cyclohexen-1-yl)-2-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h2,5-7,9-10,14,16H,1,3-4,8,11H2/t14-/m0/s1 |
InChI Key |
FRNPMEAWJRDJDR-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCC(=CC1)C[C@@H](C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(=CC1)CC(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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